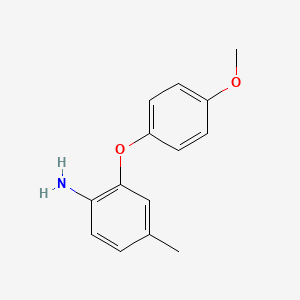

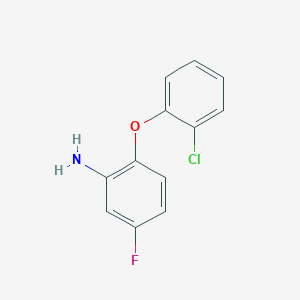

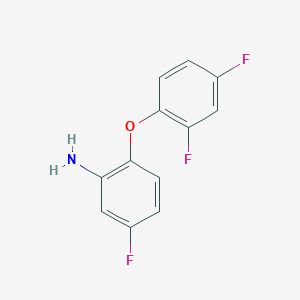

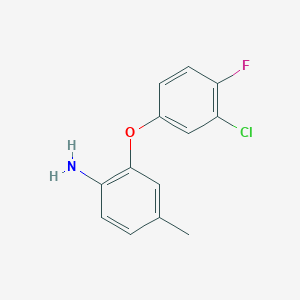

3-Chloro-4-(3-isopropylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Chloro-4-(3-isopropylphenoxy)aniline is a chlorinated aniline derivative with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated aniline derivatives and their properties, synthesis, and applications.

Synthesis Analysis

The synthesis of chlorinated aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene involved electrooxidative double ene-type chlorination, using a two-layer solvent system and different acids, with a yield of 72% . Similarly, 3-Chloro-4-(3-fluorobenzyloxy)aniline was synthesized via condensation followed by reduction, achieving an 82% yield . These methods highlight the importance of optimizing reaction conditions to achieve high yields and selectivity for the desired chlorinated aniline derivatives.

Molecular Structure Analysis

The molecular structure of chlorinated aniline derivatives is crucial for their physicochemical properties and potential applications. For example, the X-ray structure analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline revealed an orthorhombic crystalline structure with CH/pi type hydrogen bonds . Computational methods, such as density functional theory, have been used to predict the structural and spectroscopic properties of aniline derivatives, including those with chlorine and fluorine atoms . These analyses are essential for understanding the behavior of these compounds under different conditions.

Chemical Reactions Analysis

Chlorinated aniline derivatives can undergo various chemical reactions, which are influenced by their functional groups. The study on the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline showed that intramolecular hydroxylation-induced chlorine migration can occur during catabolic degradation, leading to different metabolites . This demonstrates the reactivity of such compounds and the potential for generating diverse products through chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aniline derivatives are determined by their molecular structures. Spectroscopic techniques, such as IR, UV-visible, and NMR spectroscopy, are commonly used to characterize these compounds . The physicochemical tests can reveal properties like photochromism and thermochromism, which are important for applications in materials science . Additionally, the environmental impact of the synthesis and degradation of these compounds must be considered, as some methods may lead to less waste burden and pollution .

Scientific Research Applications

Nephrotoxic Potential and Renal Function Studies

- In Vivo and In Vitro Nephrotoxicity Assessment: Aniline derivatives, including monochlorophenyl derivatives, have been studied for their nephrotoxic potential. These compounds, used in chemical intermediates, were tested on Fischer 344 rats to evaluate renal function and potential nephrotoxicity. Chlorine substitution on the phenyl ring of aniline was found to enhance nephrotoxic potential, with different substitutions producing varying levels of effect (Rankin et al., 1986).

Applications in Polymer Synthesis and Properties

- Synthesis of Polyurethane Cationomers: Aniline groups, such as 3-chloro-4-hydroxyaniline, are integral in synthesizing polyurethane cationomers with specific properties like fluorescence. The study investigated the structure and photochromic mechanism of salicylideneanil units in these polymers (Buruianǎ et al., 2005).

Biotransformation in Carcinogenic Degradation

- Biotransformation of Chemical Carcinogens: The degradation of carcinogenic compounds like 1-(4-chlorophenyl)-3,3-dimethyltriazene results in the formation of modified anilines, including 3-chloro-4-hydroxyaniline. This transformation suggests mechanisms involving intramolecular hydroxylation-induced chlorine migration, important in understanding the catabolic degradation of carcinogens (Kolar & Schlesiger, 1975).

Environmental and Agricultural Applications

- Soil Bacterium Hydrolysis of Herbicides: Enzymes from certain soil bacteria, like Pseudomonas sp., can hydrolyze compounds such as isopropyl N-(3-chlorophenyl) carbamate, releasing 3-chloroaniline. This highlights the role of soil bacteria in the biodegradation of herbicides and similar phenylcarbamate compounds (Kearney & Kaufman, 1965).

Analytical Chemistry and Adsorption Studies

- Adsorption Properties on Halloysite Adsorbents: Chloro derivatives of aniline, including 3-chloroaniline, are key in the production of dyes, pharmaceuticals, and agricultural agents. Studies on their adsorption properties, particularly on halloysite adsorbents, are crucial for environmental applications like wastewater treatment (Słomkiewicz et al., 2017).

Photocatalytic Degradation Studies

- Mineralization in Acidic Solutions by Catalyzed Ozonation: Aniline and chlorophenol derivatives' degradation, including 4-chloroaniline, under catalyzed ozonation conditions, illustrates their potential application in water purification processes. This study sheds light on the mineralization of these compounds in acidic solutions (Sauleda & Brillas, 2001).

properties

IUPAC Name |

3-chloro-4-(3-propan-2-ylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(17)9-14(15)16/h3-10H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHZGIPKROPKAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(3-isopropylphenoxy)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)